Desmethyl citalopram hydrochloride
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Overview
Description
Desmethylcitalopram (hydrochloride) is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of its parent compounds . The compound is known for its role in the treatment of depression and other mood disorders by enhancing serotonergic transmission in the brain .
Biochemical Analysis
Biochemical Properties
Rac Desmethyl Citalopram Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to have an effect on body mass index and can be detected by a fluorescence detector . The pharmacokinetics of this drug have been studied in human serum and its blood-brain barrier transport properties have been observed using a protein transporter assay .
Cellular Effects
The effects of Rac this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rac this compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rac this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Rac this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Rac this compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Rac this compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Rac this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethylcitalopram (hydrochloride) can be synthesized through the demethylation of citalopram. The process involves the use of reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of desmethylcitalopram (hydrochloride) involves large-scale demethylation processes followed by purification steps such as crystallization and recrystallization to obtain the hydrochloride salt. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Desmethylcitalopram (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Desmethylcitalopram (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
Desmethylcitalopram (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and contributes to its antidepressant effects . The compound specifically targets the serotonin transporter (SERT) and has minimal effects on other neurotransmitter systems .
Comparison with Similar Compounds
Desmethylcitalopram (hydrochloride) is similar to other SSRIs such as:
- Desmethylsertraline
- Desmethylvenlafaxine
- Norfluoxetine
Comparison:
- Desmethylcitalopram (hydrochloride): Highly selective for serotonin reuptake inhibition with minimal effects on other neurotransmitters .
- Desmethylsertraline: Also an SSRI but with a different chemical structure and pharmacokinetic profile .
- Desmethylvenlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with dual action on serotonin and norepinephrine reuptake .
- Norfluoxetine: An active metabolite of fluoxetine with similar SSRI properties but a longer half-life .
Desmethylcitalopram (hydrochloride) stands out due to its high selectivity for serotonin reuptake inhibition and its role as a primary active metabolite of citalopram and escitalopram .
Properties
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIZNULSIBGJPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97743-99-2 |
Source
|
Record name | Desmethyl citalopram hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097743992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYL CITALOPRAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461OE8B9GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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